Cas no 823218-67-3 (1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester structure](https://www.kuujia.com/scimg/cas/823218-67-3x500.png)
823218-67-3 structure
Product name:1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester
- 2-Ethyl 1-(2-methyl-2-propanyl) 5-ethoxy-1H-pyrrolo[2,3-b]pyridin e-1,2-dicarboxylate
- 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid,5-ethoxy-,1-(1,1-dimethylethyl)2-ethyl ester
- SCHEMBL5223580
- 5-ethoxy-pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
- ZLUDVZKXTLBMEI-UHFFFAOYSA-N
- 823218-67-3
-
- Inchi: InChI=1S/C17H22N2O5/c1-6-22-12-8-11-9-13(15(20)23-7-2)19(14(11)18-10-12)16(21)24-17(3,4)5/h8-10H,6-7H2,1-5H3
- InChI Key: ZLUDVZKXTLBMEI-UHFFFAOYSA-N
- SMILES: CCOC1=CN=C2C(=C1)C=C(C(=O)OCC)N2C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 334.15287181g/mol
- Monoisotopic Mass: 334.15287181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 79.6Ų
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester Related Literature
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
823218-67-3 (1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester) Related Products
- 2639456-90-7(ethyl 3-oxo-1H,2H,3H,4H-pyrido2,3-bpyrazine-7-carboxylate)
- 899918-10-6(2-{3-(4-bromophenyl)-1,4-diazaspiro4.6undeca-1,3-dien-2-ylsulfanyl}-N-(3,5-dichlorophenyl)acetamide)
- 922058-73-9(2,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 2017050-77-8(1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo2.1.1hexane)
- 1861408-13-0((3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine)
- 52663-69-1(2,2',3,4,4',5',6-Heptachlorobiphenyl)
- 1217852-55-5((S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol Dihydrochloride)
- 2680818-93-1(3-acetamido-2-(3-fluoro-4-methoxyphenyl)methylpropanoic acid)
- 370881-43-9(benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate)
- 1805659-60-2(Methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate)
Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk
http://www.haoxiangbio.com
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
https://www.jx-pharm.com/index.html

Wuhan brilliant Technology Co.,Ltd
Gold Member
CN Supplier
Bulk

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
Gold Member
CN Supplier
Bulk
http://www.minglongchemistry.com
